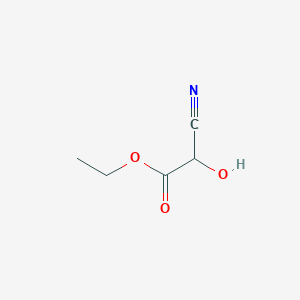

Ethyl 2-cyano-2-hydroxyacetate

描述

Chemical Name: (E)-Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No.: 3849-21-6 Synonyms: Ethyl cyano(hydroxyimino)acetate, ethyl cyanohydroxyiminoacetate, MFCD00002112 . Molecular Formula: C₅H₆N₂O₃ Structure: Features a cyano group (–CN), hydroxyimino (–NOH), and ethyl ester (–COOEt) moiety. This compound is notable for its α-cyano carbonyl structure, which enhances its reactivity in nucleophilic additions and condensation reactions.

属性

分子式 |

C5H7NO3 |

|---|---|

分子量 |

129.11 g/mol |

IUPAC 名称 |

ethyl 2-cyano-2-hydroxyacetate |

InChI |

InChI=1S/C5H7NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2H2,1H3 |

InChI 键 |

IYPJQABCLBFGTB-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C#N)O |

产品来源 |

United States |

化学反应分析

Peptide Coupling Reactions

Ethyl 2-cyano-2-hydroxyacetate is widely employed as an additive in carbodiimide-mediated peptide synthesis. It reacts with carbodiimides (e.g., DCC, DIC) to form stable active esters, minimizing racemization and side reactions .

Mechanism :

-

Activation : Carbodiimide reacts with the carboxyl group to form an unstable O-acylisourea intermediate.

-

Stabilization : Oxyma displaces the intermediate, generating a more hydrolytically stable active ester.

-

Amine Attack : The active ester reacts with the amine nucleophile, forming the peptide bond .

Key Data :

| Substrate | Coupling Reagent | Conditions | Yield | Racemization |

|---|---|---|---|---|

| Z-L-Phg + L-Val-OMe | DIC | DMF, rt | 81–84% | None |

| Amyloid β (39–42) | DCC | Solution phase | >90% | <0.1% |

Oxidation of the Hydroxy Group

The hydroxy group undergoes oxidation to form a ketone.

Reaction :

Conditions :

-

Oxidants : PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

-

Solvent : Dichloromethane (DCM) at 0–25°C.

Outcome :

-

High selectivity for ketone formation without ester or nitrile degradation.

Reduction of the Cyano Group

The nitrile group is reduced to a primary amine under catalytic hydrogenation or using LiAlH₄.

Reaction :

Conditions :

-

Catalyst : Pd/C or Raney Ni.

-

Solvent : Ethanol, 60°C, 12 h.

Applications :

-

Intermediate for bioactive amines or heterocycles.

Substitution Reactions

The hydroxy group participates in nucleophilic substitutions when activated.

Example :

-

Tosylation : Treatment with TsCl in pyridine yields the tosylate, which reacts with NaN₃ to form an azide.

Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Tosylation | TsCl, pyridine | DCM | 0°C → rt |

| Azidation | NaN₃ | DMF | 60°C |

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

-

Reagents : NaOH in H₂O/EtOH.

-

Product : Sodium salt of 2-cyano-2-hydroxyacetic acid.

Cyclization Reactions

Under catalytic asymmetric conditions, nitrile-assisted cyclization forms heterocycles.

Example :

-

5-exo-dig Cyclization : Using OsO₄ and (DHQD)₂PHAL ligand, this compound derivatives form chiral phthalides .

Conditions :

| Catalyst | Ligand | Solvent | Temp | Yield |

|---|---|---|---|---|

| OsO₄ | (DHQD)₂PHAL | t-BuOH/THF/H₂O | rt | 20–75% |

Formation of Ureas and Carbamates

Through Lossen rearrangement, Oxyma derivatives synthesize ureas and carbamates without racemization .

Mechanism :

-

Activation : Carboxylic acid → acyloxy imidazole intermediate.

-

Rearrangement : Forms isocyanate, which reacts with amines .

Example :

相似化合物的比较

Structural Analogs: Substituent Variations

Ethyl 2-cyano-2-phenylacetate (CAS 444807-47-0)

- Key Difference: Phenyl group replaces the hydroxyimino substituent.

- Properties : Increased hydrophobicity due to the aromatic ring, altering solubility in polar solvents.

- Applications : Likely used in synthetic intermediates for pharmaceuticals or agrochemicals. Similarity score: 0.81 .

Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1)

- Key Difference: Cyclohexyl group instead of hydroxyimino.

- Properties : Enhanced steric bulk, reducing reaction rates in sterically sensitive reactions.

- Applications: Potential use in chiral synthesis or as a building block for complex molecules .

Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)

- Key Difference: Amino (–NH₂) group replaces hydroxyimino (–NOH).

- Properties: The amino group enables participation in Schiff base formation or urea derivatives.

- Safety: Limited hazard data, but amino groups may pose handling risks (e.g., sensitivity to oxidation) .

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)

- Key Difference : 2-Nitrobenzenesulfonyloxy (–ONs) group replaces hydroxyl (–OH).

- Reactivity : Acts as a recyclable coupling reagent in peptide synthesis. Byproducts (e.g., 2-nitrobenzenesulfonic acid) can be recovered and reused.

- Advantages : Improved reaction efficiency (yields >90%) and stereochemical retention in SPPS (solid-phase peptide synthesis) .

Ethyl 2-hydroxyacetate (CAS 623-50-7)

- Key Difference: Lacks the cyano group; contains only a hydroxyl (–OH) and ester (–COOEt).

- Properties: Lower molecular weight (104.10 g/mol vs. 142.11 g/mol for the cyano derivative), higher polarity, and reduced electrophilicity.

- Applications : Primarily used as a solvent or intermediate in esterification reactions .

Data Table: Comparative Analysis

Reactivity and Stability

- This compound: The α-cyano carbonyl structure enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). The hydroxyimino group may participate in tautomerism or coordination chemistry.

- Contrast with Ethyl 2-acetylheptanoate (CAS 24317-94-0): The absence of a cyano group in this compound reduces electrophilicity, limiting its utility in condensation reactions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 2-cyano-2-hydroxyacetate, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed: (i) condensation of ethyl glyoxylate with cyanoacetic acid derivatives under acidic or basic catalysis, and (ii) hydroxylation via controlled oxidation. Optimize pH (pH 6–8) to minimize ester hydrolysis. Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Yield Considerations : Excess cyanating agents (e.g., KCN) can improve conversion but require careful quenching to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FTIR (C≡N stretch at ~2200 cm⁻¹) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, λ = 254 nm) with retention time ~8.2 min.

- Structural Confirmation : ¹H NMR (DMSO-d6): δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 5.10 (s, 1H, OH), δ 4.75 (s, 1H, CHCN) .

- Impurity Identification : GC-MS detects common byproducts like ethyl cyanoacetate (m/z 113) or unreacted glyoxylate esters .

Q. What solvent systems are optimal for recrystallizing this compound?

- Recrystallize from a 3:1 ethanol-water mixture at 0–5°C. The compound exhibits low solubility in non-polar solvents (e.g., hexane) but moderate solubility in ethyl acetate. Avoid prolonged heating to prevent ester degradation .

Advanced Research Questions

Q. How does this compound participate in peptide coupling reactions, and what mechanisms minimize racemization?

- Mechanistic Insight : The cyano and hydroxyl groups activate the α-carbon for nucleophilic attack by amino groups. Use coupling reagents like DCC or o-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) to form active esters, reducing racemization by stabilizing the oxazolone intermediate .

- Stereochemical Control : Maintain reaction temperatures below 0°C and use additives like HOBt (1-hydroxybenzotriazole) to suppress base-catalyzed epimerization .

Q. What strategies resolve contradictory solubility data reported for this compound in polar vs. non-polar solvents?

- Data Reconciliation : Contradictions arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD. For polar solvents (e.g., DMSO), solubility increases with temperature (ΔHsol ~25 kJ/mol), while non-polar solvents show negligible dissolution regardless of conditions .

- Experimental Validation : Perform gravimetric analysis by saturating solvents at 25°C and filtering undissolved solids. Compare with computational COSMO-RS predictions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- DFT Approaches : Optimize geometries at the B3LYP/6-31G* level to calculate electrophilicity indices. The α-carbon exhibits high electrophilicity (ω = 3.8 eV), favoring attack by amines or alcohols. Solvent effects (e.g., dielectric constant of DMF) are modeled using the SMD continuum method .

- Transition-State Analysis : Identify key intermediates (e.g., tetrahedral adducts) using NBO analysis to guide catalyst design .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Comparison of Coupling Reagents for Peptide Synthesis

| Reagent | Racemization Risk | Byproduct Recyclability | Reference |

|---|---|---|---|

| o-NosylOXY | Low | High (91% recovery) | |

| DCC/HOBt | Moderate | Low | |

| HATU | Low | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。